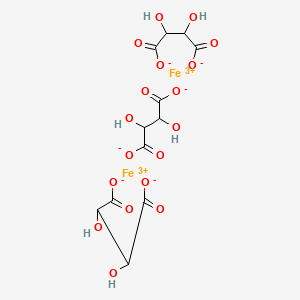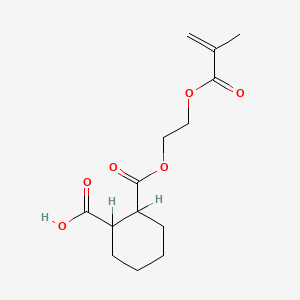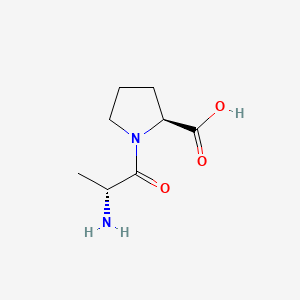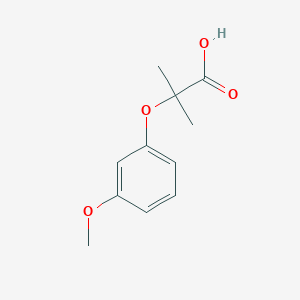
2-(3-Methoxyphenoxy)-2-methylpropanoic acid
Descripción general
Descripción
“2-(3-Methoxyphenoxy)acetic acid” is a compound with the CAS Number: 2088-24-6 and a molecular weight of 182.18 . It is a solid substance stored at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(3-Methoxyphenoxy)-2-methylpropanoic acid” are not available, similar compounds such as peptides have been synthesized using Solid Phase Peptide Synthesis (SPPS) . In this method, the Fmoc protecting group from the resin can be removed using an organic base like 4-methylpiperidine .
Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Methoxyphenoxy)acetic acid” is 182.18 . It is a solid substance stored at room temperature . The molecular weight of “2-(3-Methoxyphenoxy)propanoic acid” is 196.20 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of methoxy-substituted compounds, closely related to 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, highlights their significance in creating new chemical entities. For instance, the study by S. Montgomery, M. Pirrung, and C. Heathcock (1990) delves into the stereoselective aldol reaction involving methyl 2-methoxypropanoate, leading to the synthesis of L-cladinose, a process demonstrating the utility of methoxy-substituted compounds in complex organic synthesis Montgomery et al., 1990.
Antioxidant Properties and Environmental Applications
The study by A. Soltermann, D. Peña, S. Nonell, F. Amat-Guerri, and N. García (1995) investigates the role of phenolic compounds, including those with methoxy groups, in the generation and quenching of singlet molecular oxygen. This research is pivotal in understanding the antioxidant properties of such compounds and their potential applications in environmental protection and polymer stabilization Soltermann et al., 1995.
Biomass Conversion and Renewable Chemical Feedstocks
The conversion of lignocellulosic materials into renewable chemical feedstocks represents another critical area of application. Junming Xu, Jianchun Jiang, C. Hse, and T. Shupe (2012) describe a method for producing phenolic-rich products and sugar derivatives from the liquefaction of lignocellulosic materials, demonstrating the potential of methoxy-substituted compounds in the development of sustainable materials Xu et al., 2012.
Corrosion Inhibition
Research into the corrosion inhibition properties of Schiff base compounds, which can be structurally related to 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, reveals their effectiveness in protecting metals. The work by S. Saha and P. Banerjee (2018) emphasizes the role of these compounds in mitigating corrosion, combining experimental data with density functional theory and molecular dynamics simulations to elucidate the mechanisms of action Saha & Banerjee, 2018.
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUAQHVOCKJYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396340 | |
| Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-2-methylpropanoic acid | |
CAS RN |
140239-94-7 | |
| Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







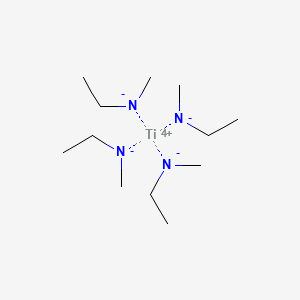
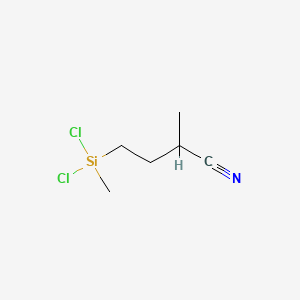
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
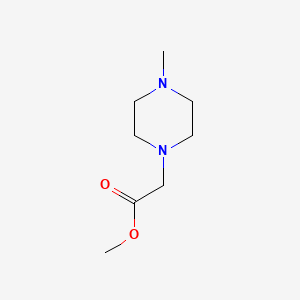
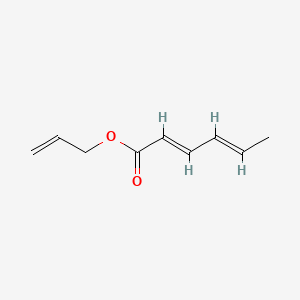
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)
